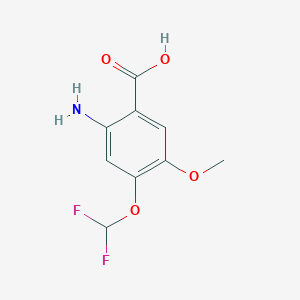

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid

Description

BenchChem offers high-quality 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO4/c1-15-6-2-4(8(13)14)5(12)3-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUKTMIHJHVLSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585495 |

Source

|

| Record name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923145-68-0 |

Source

|

| Record name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid molecular weight and formula

An In-depth Technical Guide to 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a specialized aromatic organic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure combines the functionalities of an aminobenzoic acid (a scaffold present in many biologically active molecules) with two distinct ether groups: a simple methoxy group and a difluoromethoxy group. The incorporation of fluorine, particularly the -OCF₂H moiety, is a key strategic element in modern drug design. This group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by acting as a lipophilic hydrogen bond donor.[1] This guide provides a comprehensive overview of the molecular and chemical properties of this compound, a plausible synthetic pathway, characterization protocols, and its potential applications in research and development.

Molecular and Physicochemical Properties

The fundamental properties of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid are summarized below. It is important to note that while some data is derived from public databases, many of the physicochemical properties are computationally predicted due to the compound's status as a specialized research chemical.

| Property | Value | Source |

| IUPAC Name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | N/A |

| CAS Number | 923145-68-0 | [2][3] |

| Molecular Formula | C₉H₉F₂NO₄ | [2][3] |

| Molecular Weight | 233.17 g/mol | [2][3] |

| Exact Mass | 233.05000 Da | [3] |

| Density | 1.426 g/cm³ (Predicted) | [3] |

| Boiling Point | 352.5 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 167.0 °C (Predicted) | [3] |

| LogP | 2.16 (Predicted) | [3] |

| Appearance | (Expected) White to off-white solid | Inferred from analogues |

Synthesis and Purification

A more fundamental synthesis from precursor materials would likely follow the workflow illustrated below. This multi-step process involves nitration, difluoromethoxylation of a phenolic hydroxyl group, reduction of the nitro group, and final ester hydrolysis.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

The final step, assuming the commercially available ester is the starting point, is a standard saponification.

Step 1: Saponification of Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate

-

Dissolution: Dissolve Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Hydrolysis: Add sodium hydroxide (NaOH, ~1.5 eq) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with dilute hydrochloric acid (e.g., 1M HCl) to a pH of ~4-5.

-

Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove inorganic salts.

-

Drying: Dry the product under vacuum to yield 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid.

Purification

If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture. The choice of solvent should be determined empirically to maximize yield and purity.

Spectroscopic Characterization (Predicted)

No experimental spectra are publicly available for this compound. However, based on its structure and data from analogues like 2-Amino-4-methoxybenzoic acid, the following spectral characteristics can be predicted.[5]

-

¹H NMR:

-

Aromatic Protons: Two singlets or doublets in the aromatic region (~6.0-7.5 ppm).

-

-NH₂ Protons: A broad singlet, the chemical shift of which will be solvent-dependent (~4.0-5.0 ppm).

-

-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm.

-

-OCF₂H Proton: A characteristic triplet (~6.5-7.5 ppm) due to coupling with the two fluorine atoms (²JHF).

-

-COOH Proton: A very broad singlet at a downfield chemical shift (>10 ppm), which may not be observed depending on the solvent.

-

-

¹³C NMR:

-

Aromatic carbons would appear in the 100-160 ppm range. Carbons attached to fluorine will show characteristic C-F coupling.

-

The methoxy carbon will be around 55-60 ppm.

-

The carboxylic acid carbon will appear downfield (>165 ppm).

-

The -OCF₂H carbon will be a triplet due to one-bond C-F coupling (¹JCF) and will appear around 115-125 ppm.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 233.

-

Key Fragments: Expect loss of -OH (m/z = 216), -COOH (m/z = 188), and potentially fragments related to the difluoromethoxy group.

-

Applications in Research and Drug Development

While specific biological activities for this compound are not documented, its structural motifs suggest significant potential in several areas of drug discovery. Substituted aminobenzoic acids are known to exhibit a wide range of therapeutic properties.[6][7]

-

Scaffold for Medicinal Chemistry: The primary application is as a versatile building block. The amino and carboxylic acid groups provide two reactive handles for further chemical modification, allowing for the synthesis of amides, esters, and more complex heterocyclic systems.[7]

-

Anti-inflammatory Agents: Derivatives of benzoic acid are explored as inhibitors of enzymes involved in inflammation. For instance, compounds containing a difluoromethoxy phenyl group have been investigated as potent phosphodiesterase-4 (PDE4) inhibitors for treating respiratory diseases.[8]

-

Antimicrobial and Antifungal Agents: The aminobenzoic acid core is a key component of sulfonamide antibiotics, which act by inhibiting folate synthesis in bacteria.[9] Novel derivatives may be synthesized to explore new antimicrobial or antifungal activities.[10][11]

-

Oncology Research: Many kinase inhibitors and other anticancer agents utilize substituted aromatic scaffolds. The unique electronic properties conferred by the difluoromethoxy group could be leveraged to design novel compounds with cytotoxic activity.[11]

Caption: Relationship between structural features and potential applications.

Safety and Handling

No specific GHS hazard classification is available for 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid. Therefore, safety precautions must be based on data from structurally similar compounds, such as 2-Amino-4-methoxybenzoic acid and 2-Amino-4,5-difluorobenzoic acid.[12][13]

-

GHS Hazard Statements (Predicted):

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[14][15] Avoid breathing dust.[14][15] Wash hands thoroughly after handling.[16] Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

-

First-Aid Measures:

-

If Swallowed: Rinse mouth. Call a poison control center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[16]

-

Conclusion

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a valuable research chemical that stands at the intersection of classical medicinal chemistry scaffolds and modern fluorine chemistry. Its true potential lies in its utility as a sophisticated building block for creating novel molecules with enhanced pharmacokinetic and pharmacodynamic properties. While comprehensive experimental data on the compound itself is sparse, a robust understanding of its characteristics and potential can be derived from analogous structures. Researchers working with this compound should adhere to strict safety protocols based on these analogues while exploring its promising applications in drug discovery and materials science.

References

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

PubChem. 2-Amino-4,5-difluorobenzoic acid. [Link]

-

PubChem. 2-Amino-4-methoxybenzoic acid. [Link]

-

MDPI. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]

-

NIH National Center for Biotechnology Information. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid. [Link]

-

MDPI. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. [Link]

-

ACS Publications. A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. [Link]

-

Royal Society of Chemistry. Catalytic radical difluoromethoxylation of arenes and heteroarenes. [Link]

-

ResearchGate. (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. [Link]

-

PubMed. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [Link]

-

PubMed. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

ResearchGate. Radical difluoromethoxylation of (hetero)aromatics: [OCF2H]‐reagents, activation mechanisms and analysis of substrate scope. [Link]

-

FooDB. Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]

Sources

- 1. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. CAS:923145-68-0 FT-0650863 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid Product Detail Information [finetechchem.com]

- 4. 923683-37-8|Methyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate|BLD Pharm [bldpharm.com]

- 5. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. carlroth.com [carlroth.com]

- 16. westliberty.edu [westliberty.edu]

Lipophilicity and hydrogen bond donor capacity of the difluoromethyl group

Lipophilicity and Hydrogen Bond Donor Capacity in Drug Design[1]

Executive Summary

The difluoromethyl group (

This guide provides a technical deep-dive into the electronic and physical properties of

Part 1: The Physicochemical Paradox

The utility of

Comparative Physicochemical Profile

The following table contrasts

Table 1: Physicochemical Properties of

| Property | Methyl ( | Trifluoromethyl ( | Hydroxyl ( | Difluoromethyl ( |

| Electronic Character | Electron Donating | Strong Electron Withdrawing | Electron Donating (Resonance) | Electron Withdrawing |

| H-Bond Donor (HBD) | None (negligible) | None | Strong | Weak to Moderate |

| H-Bond Acceptor (HBA) | None | Very Weak (F) | Strong (O) | Weak (F) |

| Lipophilicity ( | +0.56 | +0.88 | -0.67 | +0.1 to +0.5 |

| Metabolic Stability | Low (Oxidation) | High | Low (Glucuronidation) | High |

| Bioisosteric Role | Spacer/Filler | Lipophilicity Booster | H-Bond Anchor | Lipophilic H-Bond Anchor |

Note:

Visualizing the Property Landscape

The diagram below illustrates where

Figure 1: The "Goldilocks" Zone.

Part 2: Hydrogen Bond Donor Capacity[1][3][5][6]

The H-bond donating ability of

Mechanism of Action[2]

-

Inductive Polarization: The two fluorine atoms withdraw electron density (

), leaving the proton electropositive. -

Electrostatic Interaction: The interaction is primarily electrostatic, lacking the significant covalent character found in O-H...O bonds.

-

Strength: The H-bond acidity (

) of

Part 3: Experimental Protocol - Measuring HBD Strength

To empirically determine if a specific

Protocol 1:

NMR Determination of H-Bond Acidity

Objective: Quantify the Hydrogen Bond Acidity (

Materials:

-

Analyte: The

-containing compound (~5-10 mg). -

Inert Solvent:

(Deuterated Chloroform) – represents the non-bonding environment. -

Acceptor Solvent:

(Deuterated Dimethyl Sulfoxide) – represents the strong H-bond acceptor environment. -

NMR Spectrometer: 400 MHz or higher recommended.

Workflow:

Figure 2: Workflow for determining Hydrogen Bond Acidity (

Calculation:

The acidity parameter

Interpretation:

- ppm: Negligible H-bond donor capacity.

- ppm: Moderate H-bond donor (Bioisostere for SH/NH).

-

ppm: Strong H-bond donor (Activated

Part 4: Lipophilicity Modulation

While

-

Replacement:

-

Usually results in a small increase in lipophilicity (

to -

Exception: If the

is adjacent to an oxygen (e.g.,

-

- Replacement:

-

Intramolecular Hydrogen Bonds (IMHB):

- can form stable 5- or 6-membered ring IMHBs with adjacent carbonyls or heteroatoms.

-

Effect: This "closes" the molecule, hiding polar surface area (PSA) and improving passive permeability across the blood-brain barrier (BBB).

Part 5: Strategic Implementation

When should a medicinal chemist deploy the difluoromethyl group? Use the following decision matrix.

Figure 3: Decision Matrix for deploying

References

-

Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link

-

Zafrani, Y., et al. (2019).[5] CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(11), 5628-5637.[5] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid. In the absence of comprehensive experimental spectra in publicly available databases, this document serves as a foundational resource, offering theoretically derived predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental principles of spectroscopy and are supported by comparative analysis with structurally analogous compounds. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound in drug discovery and development workflows.

Introduction

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a unique aromatic compound featuring a combination of electron-donating and electron-withdrawing substituents. The presence of the difluoromethoxy group is of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] A thorough understanding of its spectroscopic properties is therefore crucial for its synthesis, purification, and downstream applications. This guide provides a detailed theoretical elucidation of its NMR, IR, and MS spectra.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid are discussed below.

2.1.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the methoxy protons, the carboxylic acid proton, and the proton of the difluoromethoxy group. The chemical shifts are influenced by the electronic effects of the various substituents on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (at C-3) | 6.5 - 6.7 | Doublet | 2 - 3 |

| Aromatic H (at C-6) | 7.3 - 7.5 | Doublet | 2 - 3 |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |

| -OCH₃ | 3.8 - 4.0 | Singlet | - |

| -COOH | 10.0 - 12.0 | Broad Singlet | - |

| -OCHF₂ | 6.5 - 7.0 | Triplet | 72 - 75 |

Causality of Predictions: The two aromatic protons are expected to appear as doublets due to ortho-coupling with each other. The significant downfield shift of the proton at C-6 is attributed to the deshielding effect of the adjacent carboxylic acid group. The amine and carboxylic acid protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration. The methoxy protons will appear as a sharp singlet. The proton of the difluoromethoxy group is predicted to be a triplet due to coupling with the two fluorine atoms, with a characteristically large coupling constant.[2]

2.1.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 168 - 172 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-OCHF₂ | 140 - 145 |

| Aromatic C-OCH₃ | 150 - 155 |

| Aromatic C-H (at C-3) | 100 - 105 |

| Aromatic C-H (at C-6) | 115 - 120 |

| Aromatic C (quaternary) | 110 - 115 |

| -OCH₃ | 55 - 60 |

| -OCHF₂ | 115 - 120 (triplet due to C-F coupling) |

Causality of Predictions: The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. The carbons attached to the electronegative oxygen and nitrogen atoms are expected to be shifted downfield. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

2.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a valuable technique for fluorinated compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCHF₂ | -80 to -85 | Doublet | 72 - 75 |

Causality of Predictions: The fluorine atoms in the difluoromethoxy group are expected to have a chemical shift in the typical range for this functional group.[2][3][4] The signal will appear as a doublet due to coupling with the single proton of the difluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands for primary amine) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic -OCH₃, -OCHF₂) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1650 | Medium to Strong |

| C-N Stretch (Amine) | 1250 - 1350 | Medium |

| C-O Stretch (Ethers) | 1000 - 1300 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

| O-H Bend (Carboxylic Acid) | 1350 - 1450 | Medium |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

Causality of Predictions: The spectrum is expected to be dominated by a broad O-H stretch from the carboxylic acid, which may overlap with the N-H stretches of the primary amine. A strong carbonyl (C=O) absorption is characteristic of the carboxylic acid. The presence of aromatic C=C stretches and C-O stretches from the ether and difluoromethoxy groups will also be prominent. Strong C-F stretching bands are expected in the fingerprint region.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion: The molecular weight of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is 233.17 g/mol . The molecular ion peak (M⁺) is expected at m/z 233.

Predicted Fragmentation Pattern:

| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |

| 216 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 188 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 182 | [M - OCHF₂]⁺ | Loss of the difluoromethoxy group. |

| 153 | [M - COOH - OCH₃]⁺ | Sequential loss of the carboxylic acid and methoxy groups. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. |

Causality of Predictions: The fragmentation of benzoic acids often involves the loss of the hydroxyl group and the entire carboxylic acid group.[8][9][10] The difluoromethoxy and methoxy groups can also be lost as radicals. The appearance of a peak at m/z 77 is a common feature in the mass spectra of many benzene derivatives.[8]

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-free probe is recommended to minimize background signals.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

Visualization of Key Structural Relationships

The following diagram illustrates the key functional groups and their expected influence on the spectroscopic data.

Caption: Key spectroscopic techniques and their relation to the molecular structure.

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound. The unique combination of functional groups in this molecule gives rise to a distinct spectroscopic fingerprint that can be used for its unambiguous identification and characterization. As experimental data becomes available, it can be compared against the predictions laid out in this guide to further refine our understanding of this promising molecule.

References

-

Ngai, M.-Y., et al. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 7(12), 8564-8575. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available at: [Link]

-

University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of California, Santa Cruz, Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

PubMed. (2020, November 15). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Available at: [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminobenzoic Acid Scaffold: A Versatile Building Block for Novel Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Relevance of the Aminobenzoic Acid Core

The aminobenzoic acid framework, a seemingly simple aromatic scaffold, has proven to be a remarkably versatile and enduring building block in the landscape of drug discovery.[1][2] Its inherent structural features—a reactive carboxylic acid and an amino group attached to a benzene ring—provide two distinct points for chemical modification, enabling the creation of vast and diverse chemical libraries.[2][3] This adaptability has led to the development of a wide range of therapeutic agents with applications spanning from local anesthetics to anticancer and antimicrobial drugs.[4][5][6] This guide provides an in-depth exploration of the strategies and methodologies for the discovery of novel compounds based on the aminobenzoic acid core, offering insights from rational design and synthesis to high-throughput screening and mechanistic evaluation.

The therapeutic potential of aminobenzoic acid derivatives is broad, encompassing anti-inflammatory, antioxidant, antiviral, and neuroprotective activities. For instance, para-aminobenzoic acid (PABA) is a precursor in the folate biosynthesis pathway in many microorganisms, making it an attractive target for the development of novel antimicrobial agents.[6] Derivatives of aminobenzoic acid have also shown significant promise as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's.[7] The continued exploration of this scaffold is driven by its proven track record and the potential to generate novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.

Part 1: Rational Design and Synthesis of Aminobenzoic Acid-Based Libraries

The journey to discovering novel aminobenzoic acid-based compounds begins with a thoughtful approach to library design, guided by an understanding of structure-activity relationships (SAR) and the principles of medicinal chemistry. The goal is to systematically explore the chemical space around the core scaffold to identify derivatives with desired biological activities.

Strategic Approaches to Library Design

A successful library design strategy aims to maximize structural diversity while incorporating functionalities known to interact with specific biological targets. Two primary approaches are often employed:

-

Target-Oriented Synthesis: When a specific biological target is known (e.g., an enzyme or receptor), the library design can be tailored to incorporate pharmacophoric features that are predicted to interact with the target's active site. This often involves computational methods such as molecular docking to guide the selection of building blocks.

-

Diversity-Oriented Synthesis: In cases where a specific target is not yet defined, or when exploring new therapeutic areas, a diversity-oriented approach is employed. This strategy focuses on creating a wide range of structurally diverse molecules to increase the probability of finding a "hit" in a high-throughput screen.[8]

A powerful tool in rational drug design is the use of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[9] For aminobenzoic acid derivatives, QSAR studies have been instrumental in identifying key molecular descriptors, such as electronic parameters (e.g., total energy and energy of the lowest unoccupied molecular orbital - LUMO) and hydrophobicity, that influence their antimicrobial or enzyme inhibitory activity.[9][10]

Synthetic Methodologies for Library Construction

The synthesis of aminobenzoic acid-based libraries leverages a variety of robust and versatile chemical transformations. The ability to modify both the amino and carboxylic acid groups allows for a combinatorial approach to library generation.[2][11]

The carboxylic acid moiety is readily converted into a variety of functional groups, with amide bond formation being one of the most common and important transformations in medicinal chemistry.

-

Amide Synthesis: Traditional methods for amide formation often involve the use of stoichiometric coupling reagents. However, recent advancements in catalytic amidation offer more atom-economical and environmentally friendly alternatives.[12][13][14] These methods utilize catalysts, such as boronic acids, to facilitate the direct reaction between the carboxylic acid and an amine, with water as the only byproduct.[15]

-

Ester Synthesis: Esterification, typically achieved through Fischer esterification by refluxing the aminobenzoic acid with an alcohol in the presence of an acid catalyst, is another common modification.[16]

The amino group provides another handle for introducing diversity into the aminobenzoic acid scaffold.

-

Schiff Base Formation: The reaction of the amino group with various aldehydes leads to the formation of imines, commonly known as Schiff bases. This is a straightforward and efficient one-step reaction that can be used to generate large libraries of derivatives.[17]

-

Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, or reacted with sulfonyl chlorides to introduce a wide range of substituents.

The following diagram illustrates a general workflow for the combinatorial synthesis of an aminobenzoic acid-based library.

Caption: Principle of the AChE Colorimetric Assay.

Part 3: Hit-to-Lead Optimization and Mechanistic Studies

Following the identification of initial "hits" from the HTS campaign, the subsequent phase focuses on optimizing these compounds to improve their potency, selectivity, and drug-like properties. This process, known as hit-to-lead optimization, is a critical step in the drug discovery pipeline.

Structure-Activity Relationship (SAR) Elucidation

A systematic exploration of the SAR is essential for understanding how chemical modifications to the hit compound affect its biological activity. [18]This involves synthesizing and testing a series of analogs with variations at different positions of the aminobenzoic acid scaffold. The goal is to identify the key structural features responsible for the observed activity and to guide the design of more potent compounds.

Key SAR Insights for Aminobenzoic Acid Derivatives:

-

Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring can significantly impact activity. For example, in some series of antimicrobial agents, electron-withdrawing groups have been shown to enhance activity.

-

Modifications of the Amino and Carboxyl Groups: The nature of the groups attached to the amino and carboxyl moieties plays a crucial role in determining the compound's interaction with its biological target.

In Silico Modeling and Mechanistic Insights

Computational methods, particularly molecular docking , are invaluable tools for elucidating the mechanism of action of hit compounds at the molecular level. [19][20]Docking studies can predict the binding mode of a compound within the active site of its target protein, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that contribute to its inhibitory activity. [19] For example, molecular docking studies of aminobenzoic acid derivatives with AChE have revealed that the aromatic ring of the compound often engages in pi-pi stacking interactions with tryptophan and tyrosine residues in the enzyme's active site, while the carboxylate group can form hydrogen bonds with other key residues. [19]This information is crucial for designing new derivatives with improved binding affinity.

The following diagram illustrates the interaction of an aminobenzoic acid derivative within the active site of a target enzyme.

Caption: Molecular Interactions in the Enzyme Active Site.

ADME-Tox Profiling

In addition to potency and selectivity, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as an acceptable toxicity profile (ADME-Tox). [21][22][23]Early assessment of these properties is crucial to avoid costly failures in later stages of drug development.

Key ADME-Tox Parameters to Evaluate:

-

Solubility: The ability of a compound to dissolve in aqueous solutions, which is critical for absorption.

-

Permeability: The ability of a compound to cross biological membranes.

-

Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes (e.g., cytochrome P450s).

-

Toxicity: The potential of a compound to cause adverse effects.

In silico models and in vitro assays are widely used for early ADME-Tox profiling.

Conclusion: The Future of Aminobenzoic Acid-Based Drug Discovery

The aminobenzoic acid scaffold continues to be a rich source of inspiration for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with a deep understanding of its structure-activity relationships, provides a solid foundation for the rational design of new and improved drug candidates. The integration of modern drug discovery technologies, including combinatorial chemistry, high-throughput screening, and in silico modeling, will undoubtedly continue to unlock the full therapeutic potential of this remarkable chemical framework. As our understanding of disease biology deepens, the versatility of the aminobenzoic acid core will ensure its continued relevance in the ongoing quest for new medicines to address unmet medical needs.

References

-

Haroon, F., Riaz, M. A., Farwa, U., Ahmad, M., Sandhu, Z. A., El-Oirdi, M., Farhan, M., & Riaz, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

-

Padilla, S., crouch, D., & Xia, M. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Humana Press. [Link]

-

Narang, R., Narasimhan, B., & Sharma, S. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 13-26. [Link]

-

Santillo, M. F., & Xia, M. (2022). High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(1), 65-67. [Link]

-

Aouad, M. R., Al-Amiery, A. A., Kadhum, A. A. H., & Al-Majedy, Y. K. (2021). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. Molecules, 26(11), 3121. [Link]

-

Tripathi, A., & Parida, P. (2009). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Medicinal Chemistry Research, 18(9), 716-728. [Link]

-

El Khatabi, K., El-Mernissi, R., Bouachrine, M., & Lakhlifi, T. (2020). 3D-QSAR and Molecular Docking Studies of p-Aminobenzoic Acid Derivatives to Explore the Features Requirements of Alzheimer In. Orbital: The Electronic Journal of Chemistry, 12(4), 221-230. [Link]

-

Narang, R., Narasimhan, B., & Sharma, S. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 13-26. [Link]

-

Iftikhar, K., Murtaza, S., Kausar, N., Tahir, M. N., & Ashfaq, M. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Journal of the Serbian Chemical Society, 86(11), 1083-1099. [Link]

-

Kapoor, A., Sharma, R., & Kumar, R. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67. [Link]

-

Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

-

Haroon, F., Riaz, M. A., Farwa, U., Ahmad, M., Sandhu, Z. A., El-Oirdi, M., Farhan, M., & Riaz, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Recent developments in catalytic amide bond formation. Nature, 480(7378), 471-479. [Link]

-

El Khatabi, K., El-Mernissi, R., Bouachrine, M., & Lakhlifi, T. (2020). 3D-QSAR and Molecular Docking Studies of p-Aminobenzoic Acid Derivatives to Explore the Features Requirements of Alzheimer Inhibitors. Orbital: The Electronic Journal of Chemistry, 12(4), 221-230. [Link]

-

Lewandowska, K., & Appenroth, D. (2014). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Molecules, 19(11), 18637-18654. [Link]

-

D'Souza, A., & D'Souza, M. J. (2015). Direct C–H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Angewandte Chemie International Edition, 54(17), 5111-5114. [Link]

- Lyding, A. R. (1956). U.S. Patent No. 2,735,865. U.S.

-

Abdulsada, A. H., Al-yassery, H. K., Abdulkareem, Z. R., & Hasan, S. H. (2024). Design, ADME study, and molecular docking of serine derivatives of isatin – para-aminobenzoic acid conjugates. Pharmakeftiki, 36(1), 1-12. [Link]

-

Catalytic Amidation Methods. (n.d.). Retrieved from [Link]

-

Correa-Basurto, J., Alcántara, I. V., Espinoza-Fonseca, L. M., & Trujillo-Ferrara, J. G. (2005). p–Aminobenzoic acid derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 40(7), 732-735. [Link]

-

de Figueiredo, R. M., & Christmann, M. (2017). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 22(7), 1069. [Link]

-

Catalytic Amidation. (n.d.). Retrieved from [Link]

-

Kluczyk, A., & Stefanowicz, P. (2002). Drug evolution: p-aminobenzoic acid as a building block. Current medicinal chemistry, 9(21), 1871-1879. [Link]

-

Bicker, K. L., & Cobb, S. L. (2004). Combinatorial compound libraries for drug discovery: an ongoing challenge. Current opinion in chemical biology, 8(3), 285-291. [Link]

-

Landy, M., & Larkum, N. W. (1951). The isolation and identification of para-aminobenzoic acid produced by staphylococci resistant to sulfonamide. Journal of bacteriology, 62(5), 579-586. [Link]

-

Gobbi, A., & Lee, M. L. (2023). Refined ADME Profiles for ATC Drug Classes. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Bradley, M. (n.d.). Combinatorial libraries: strategies and methods for ‘lead’ discovery. [Link]

-

Hop, C. E., & Eng, H. (2005). The impact of early ADME profiling on drug discovery and development strategy. Expert opinion on drug metabolism & toxicology, 1(2), 185-196. [Link]

-

Juban, M. A., & Siegel, S. J. (2016). Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. PloS one, 11(10), e0164273. [Link]

-

Hop, C. E. C. A. (2012). ADME Profiling in Drug Discovery and Development: An Overview. In Optimization of Drug-like Properties in Drug Discovery (pp. 1-17). Springer. [Link]

-

Lam, K. S., Lebl, M., & Krchnák, V. (1997). Combinatorial chemistry in drug discovery. Chemical reviews, 97(2), 411-448. [Link]

-

Tamai, I., Sai, Y., Ono, A., Kido, Y., & Tsuji, A. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Biochemical and biophysical research communications, 340(3), 879-886. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sci-Hub. p–Aminobenzoic acid derivatives as acetylcholinesterase inhibitors / European Journal of Medicinal Chemistry, 2005 [sci-hub.box]

- 8. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 10. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. imperial.ac.uk [imperial.ac.uk]

- 12. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.box]

- 13. Catalytic Amidation [catalyticamidation.info]

- 14. Catalytic Amidation [catalyticamidation.info]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. periodicos.ufms.br [periodicos.ufms.br]

- 21. Refined ADME Profiles for ATC Drug Classes [mdpi.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

Technical Whitepaper: Bioactivity Profiling & Screening Protocols for 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic Acid

The following technical guide details the preliminary bioactivity screening and characterization of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid (CAS: 923145-68-0).

This guide is structured for drug discovery scientists and process chemists. It treats the compound not merely as a reagent, but as a pharmacophore scaffold (specifically a precursor for 6,7-disubstituted quinazoline TKIs) and a potential genotoxic impurity that requires rigorous safety profiling.

Executive Summary & Compound Significance

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a specialized anthranilic acid derivative. In medicinal chemistry, it serves as a critical building block for Tyrosine Kinase Inhibitors (TKIs) , particularly those targeting EGFR and HER2.

The difluoromethoxy (-OCHF₂) motif is a strategic bioisostere of the methoxy group. It functions as a lipophilic hydrogen bond donor/acceptor that can improve metabolic stability by blocking O-dealkylation (a common metabolic soft spot in drugs like Gefitinib).

Screening Objectives:

-

Physicochemical Profiling: Establish solubility windows for biological assays.

-

Safety & Toxicology (ICH M7): As an aniline derivative, this compound carries a structural alert for genotoxicity. Preliminary screening must rule out mutagenicity if used as a fragment or qualify it as an impurity.

-

Fragment-Based Activity: Assess the scaffold's intrinsic affinity for kinase hinge regions prior to cyclization.

Structural Logic & SAR Visualization

Understanding the chemical logic is prerequisite to screening. The diagram below illustrates the compound's role in drug synthesis and the specific properties conferred by its functional groups.

Figure 1: Structural dissection of the compound highlighting its functional roles in TKI synthesis and biological interaction.

Module 1: Physicochemical Characterization

Before biological screening, the compound's solution behavior must be defined. Anthranilic acid derivatives often exhibit pH-dependent solubility which can generate false negatives in cellular assays.

In Silico Predictions vs. Experimental Targets

| Property | Predicted Value | Experimental Method | Critical Threshold |

| LogP | 2.1 - 2.5 | Shake-flask (Octanol/Water) | < 3.0 (Ideal for fragments) |

| pKa (Acid) | ~3.8 | Potentiometric Titration | Ionized at pH 7.4 |

| pKa (Base) | ~2.5 (Aniline) | Potentiometric Titration | Neutral at pH 7.4 |

| Solubility | Low (aq) / High (DMSO) | Kinetic Solubility (Nephelometry) | > 100 µM in 1% DMSO |

Protocol: Kinetic Solubility Assay

Purpose: Determine the maximum concentration for bioassays without precipitation.

-

Stock Prep: Dissolve compound to 10 mM in DMSO . Sonicate for 10 mins.

-

Dilution: Prepare a serial dilution in DMSO.

-

Spike: Transfer 5 µL of each DMSO stock into 195 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final DMSO = 2.5%).

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Readout: Measure absorbance at 620 nm (turbidity).

-

Analysis: The solubility limit is the concentration immediately preceding a >10% increase in OD620 relative to the blank.

Module 2: Toxicology & Safety Screening (Critical)

As an aniline derivative, the primary bioactivity concern is genotoxicity . If this compound is an intermediate in a drug substance, it must be controlled as a mutagenic impurity (Class 2 or 3 under ICH M7).

Protocol: Mini-Ames Test (Fluctuation Method)

Purpose: Detect point mutations (frameshift or base-pair substitution).

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair).

-

Metabolic Activation: ± S9 Mix (Rat Liver Extract) to detect pro-mutagens.

Workflow:

-

Dosing: Treat bacteria with compound (0.1 – 1000 µg/mL) in 384-well microplates.

-

Indicator: Use a pH indicator medium (bromocresol purple). Revertant bacteria will grow, produce acid, and change color from purple to yellow.

-

Incubation: 48 hours at 37°C.

-

Scoring: Count yellow wells.

-

Positive Result: Significant increase in revertant wells compared to DMSO control.

-

Implication: If positive, the intermediate must be purged to < ppm levels in the final drug.

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

Purpose: Establish the "Safety Window" – the concentration at which the compound kills normal cells vs. cancer cells.

-

Cell Lines:

-

L929 (Murine Fibroblast): Standard for general toxicity (ISO 10993).

-

HepG2 (Human Liver): Metabolic toxicity proxy.

-

Step-by-Step Methodology:

-

Seeding: Plate L929 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add compound (0.1 – 100 µM) in triplicate. Include Doxorubicin (positive control) and 0.5% DMSO (vehicle).

-

Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

-

Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

-

Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure Absorbance at 570 nm .

-

Calculation:

Module 3: Target-Specific Bioactivity (Fragment Screening)

If repurposing this molecule as a Fragment-Based Drug Discovery (FBDD) hit, we must assess its binding to kinase domains. The benzoic acid moiety mimics the adenosine ring of ATP, often binding to the hinge region.

Screening Logic

-

Target: EGFR (Wild Type and T790M mutant).

-

Hypothesis: The aniline and methoxy groups form hydrogen bonds with the hinge region (Met793 in EGFR).

-

Method: Surface Plasmon Resonance (SPR) is preferred over enzymatic assays for fragments due to their low affinity (high µM to mM range).

Protocol: SPR Binding Assay (Biacore)

-

Immobilization: Couple Recombinant EGFR kinase domain to a CM5 sensor chip via amine coupling (Target RU: ~3000).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

-

Sample Prep: Dilute compound in Running Buffer (Concentration series: 0, 12.5, 25, 50, 100, 200 µM).

-

Injection:

-

Contact time: 60s (Association).

-

Dissociation time: 120s.

-

Flow rate: 30 µL/min.

-

-

Analysis:

-

Reference subtract (Flow cell 2 - Flow cell 1).

-

Solvent correction (DMSO calibration).

-

Fit data to Steady State Affinity model (1:1 binding) to determine

.

-

Integrated Screening Workflow

The following diagram summarizes the decision tree for screening this compound.

Figure 2: Operational workflow for bioactivity assessment.

References

-

Compound Identification: Santa Cruz Biotechnology. 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid (CAS 923145-68-0) Product Data Sheet. Link[1]

-

Solubility Protocols: Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: assays and interpretations. Current Opinion in Chemical Biology. Link

-

Genotoxicity Guidelines: ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link

-

Cytotoxicity Standards: ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Link

-

Fragment Screening: Erlanson, D. A., et al. (2016). Practical strategies for fragment-based discovery. Nature Reviews Drug Discovery. Link

Sources

Methodological & Application

Application Note: 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic Acid in Peptidomimetics

This Application Note and Protocol guide details the integration of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid (CAS 923145-68-0) into peptide synthesis workflows. This compound, a highly functionalized anthranilic acid derivative, serves as a critical scaffold for peptidomimetics, conformational constraints, and pharmacophore optimization in kinase inhibitor development.

Introduction & Structural Significance

The incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry. 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid (henceforth referred to as Admba ) offers a unique combination of steric constraint and electronic modulation.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]

-

Anthranilic Acid Core: Unlike flexible aliphatic amino acids, the benzene ring locks the amino and carboxylic acid groups in an ortho relationship, inducing strong turn conformations (typically

-turns) in the peptide backbone. -

Difluoromethoxy Group (

): A lipophilic bioisostere of the methoxy group. The terminal hydrogen acts as a weak hydrogen bond donor, while the fluorine atoms increase metabolic stability and membrane permeability compared to standard alkoxy groups. -

Electronic Deactivation: The aniline nitrogen is significantly less nucleophilic than standard

-amino groups due to resonance delocalization into the benzene ring. This presents specific challenges in chain elongation.

Quantitative Properties Table

| Property | Value / Description | Relevance to Synthesis |

| Molecular Weight | 233.17 g/mol | Calculation of equivalents. |

| CAS Number | 923145-68-0 | Sourcing and verification. |

| pKa (COOH) | ~3.5 (Predicted) | Acidic; easy to activate. |

| pKa (NH₂) | ~2.5 (Aniline) | Critical: Low nucleophilicity requires aggressive coupling conditions for elongation. |

| LogP | ~1.8 - 2.2 | Increases peptide lipophilicity. |

| Solubility | DMSO, DMF, MeOH | Compatible with standard SPPS solvents. |

Pre-Synthesis Protocol: Fmoc Protection

Commercial Admba is typically supplied as the free amino acid. For SPPS, the N-terminus must be protected with a Fluorenylmethoxycarbonyl (Fmoc) group.[1] Due to the low nucleophilicity of the aniline nitrogen, standard Fmoc-OSu protocols may be sluggish.

Reagents

-

Substrate: Admba (1.0 eq)

-

Reagent: Fmoc-Chloride (Fmoc-Cl) (1.1 eq) (Preferred over Fmoc-OSu for anilines)

-

Base: Sodium Carbonate (

aq)[1] -

Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 mmol of Admba in 5 mL of 1,4-Dioxane.

-

Basification: Add 2.5 mL of

solution. The mixture may become cloudy. Cool to 0°C on an ice bath. -

Addition: Dropwise add 1.1 mmol of Fmoc-Cl dissolved in 2 mL Dioxane over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Work-up:

-

Evaporate Dioxane under reduced pressure.

-

Dilute aqueous residue with water (20 mL).

-

Extract with Diethyl Ether (

) to remove unreacted Fmoc-Cl (discard organic layer). -

Acidify the aqueous layer to pH 2 using 1N HCl. The Fmoc-Admba-OH should precipitate.

-

-

Isolation: Filter the white precipitate, wash with cold water, and dry in vacuo.

-

Yield Expectation: 70–85%.

-

Validation: Check ESI-MS for

peak (approx.[1] 456.4 m/z).

-

Solid Phase Peptide Synthesis (SPPS) Protocol

This section details the incorporation of Fmoc-Admba-OH into a peptide chain.

Scenario A: Admba as an Internal Residue

Challenge: The "Aniline Barrier." Coupling to the Admba nitrogen (elongation) is difficult because it is an electron-poor aniline.

Workflow Diagram

Figure 1: SPPS workflow highlighting the critical "Aniline Barrier" when elongating from the Admba residue.

Detailed Steps

Step 1: Coupling Fmoc-Admba-OH to the Resin/Peptide

The carboxylic acid of Admba is sufficiently reactive. Standard conditions apply.

-

Activation: Mix Fmoc-Admba-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq).

-

Coupling: Add to the resin-bound amine. Shake for 60 minutes at RT.

-

Wash: DMF (

), DCM ( -

Kaiser Test: Should be negative (No free amines).

Step 2: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF.

-

Cycles: Treat resin for 5 min, drain, then treat for 15 min.

-

Note: The released aniline amine is stable but weak.

Step 3: Elongation (The Difficult Coupling)

Coupling the next amino acid to the Admba aniline requires high-energy activation. Standard HBTU/DIEA often results in <10% conversion.

Recommended Method: HATU/HOAt with Microwave

-

Reagents: Next Fmoc-Amino Acid (5 eq), HATU (5 eq), HOAt (5 eq), DIEA (10 eq) in NMP (N-methylpyrrolidone).

-

Condition: Microwave irradiation at 75°C for 15 minutes (or 60°C for 30 min if Cys/His present).

-

Alternative (No Microwave): Use Triphosgene (BTC) or Symmetric Anhydrides .

-

BTC Protocol: Generate the acid chloride of the incoming Fmoc-AA in situ using BTC/Collidine in THF, then add to resin. This is highly effective for anilines.

-

-

Monitoring: The Kaiser test is unreliable for anilines (often false negative). Use the Chloranil Test (Acetaldehyde/Chloranil) which turns blue in the presence of secondary/aromatic amines.

Solution Phase Strategies (Fragment Synthesis)

For large-scale preparation of Admba-containing pharmacophores (e.g., kinase inhibitors), solution phase synthesis is preferred.

-

Esterification: Protect the carboxylic acid of Admba (e.g., Methyl ester) using

. -

N-Acylation: React the aniline (Admba-OMe) with an acid chloride (R-COCl) in Pyridine/DCM.

-

Why Acid Chloride? The aniline is too slow for standard carbodiimide couplings in solution unless refluxed.

-

-

Cyclization (Optional): Many kinase inhibitors use this scaffold to form quinazolines. Heating the N-acylated Admba derivative with urea or formamide equivalents yields the quinazoline core.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Incomplete Coupling TO Admba | Low nucleophilicity of aniline. | Switch to HATU/HOAt or Acid Fluorides . Increase temp to 50–75°C. Double couple. |

| Low Solubility of Fmoc-Admba | Hydrophobic fluorine/aromatic groups. | Use NMP instead of DMF. Add 1% Triton X-100 if necessary. |

| Racemization | Over-activation of C-term Cys/His. | If Admba is coupled to a sensitive residue, use DIC/Oxyma instead of phosphonium salts (HATU). |

| Precipitation during workup | Lipophilicity of | Ensure organic solvents (EtOAc/DCM) are used for extraction; water solubility is very low. |

References

-

Li, X., et al. (2016). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility. Organic & Biomolecular Chemistry.[2][3][4][5] Available at: [Link]

-

Zhang, X.G., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides.[6] Chemical Society Reviews. Available at: [Link]

-

Nowick, J.S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. Available at: [Link]

Sources

- 1. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Aminobenzoic Acids

Status: Online Agent: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide Ticket ID: SABA-OPT-2024

Introduction

Welcome to the technical support hub for the synthesis of substituted aminobenzoic acids. These compounds (e.g., anthranilic acids, PABA derivatives) are zwitterionic "chameleons"—their amphoteric nature often leads to significant yield losses during isolation, even when the reaction conversion is 100%.[1]

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-value intermediate synthesis. We focus on causality —understanding why a step fails—and provide self-validating protocols to ensure reproducibility.

Part 1: Troubleshooting & Optimization (Q&A)

Ticket #001: "My catalytic hydrogenation conversion is high, but I'm losing the halogen substituent."

Diagnosis: You are experiencing hydrodehalogenation .[1] In catalytic hydrogenation (Pd/C, H₂), carbon-halogen bonds (especially C-I, C-Br, and to a lesser extent C-Cl) are weaker than the catalyst's affinity for oxidative addition.[1] The catalyst reduces the nitro group and cleaves the halogen, replacing it with hydrogen.[1]

Corrective Protocol (The "Poisoned" Pathway): To retain the halogen, you must attenuate the catalyst's activity or change the mechanism.[1]

-

Switch Catalyst: Replace Pd/C with Pt/C (Platinum on Carbon) or Sulfided Platinum . Platinum is far less active toward hydrogenolysis of aryl halides while remaining effective for nitro reduction [1].[1]

-

Acidic Inhibition: If you must use Pd/C, add a mineral acid (e.g., H₂SO₄ or H₃PO₄) to the reaction mixture.[1] Protonating the resulting amine intermediate prevents it from poisoning the catalyst, but more importantly, the acidic environment suppresses the oxidative addition of the C-X bond to the metal surface [2].

-

Alternative Reductant: For highly sensitive substrates (e.g., iodo-substituted), abandon hydrogenation for a chemical reduction like SnCl₂/HCl or Fe/NH₄Cl , which are chemoselective.[1]

Ticket #002: "I used Iron/HCl (Béchamp), but the workup is a nightmare. The yield is lost in the iron sludge."

Diagnosis: Product entrapment in metal oxide sludge.[1] The traditional Béchamp reduction generates fine iron oxide particles that adsorb organic acids.[1] Standard filtration often clogs, and extensive washing dilutes the product, making crystallization difficult.[1]

Corrective Protocol (The "Chelation" Workup): Do not rely on simple filtration. Modify the workup to solubilize the iron or passivate the sludge.[1]

-

Step 1: After reduction, neutralize the mixture with Sodium Carbonate (Na₂CO₃) rather than NaOH.[1] This forms a granular iron precipitate rather than a gelatinous hydroxide.[1]

-

Step 2 (Critical): Add Celite (diatomaceous earth) to the reaction mixture before filtration.[1] This provides a rigid lattice that prevents the iron sludge from blinding the filter paper.[1]

-

Step 3: Wash the filter cake with warm methanol or ethyl acetate, not just water.[1] Aminobenzoic acids have poor solubility in cold water but dissolve well in organic solvents, ensuring you recover the product trapped in the pore volume of the sludge [3].

Ticket #003: "I cannot precipitate the product from the aqueous layer. It stays in solution."

Diagnosis: Missed Isoelectric Point (pI) . Aminobenzoic acids are zwitterions.[1] They have a basic amine and an acidic carboxyl group.[1][2]

-

pH < pI: Molecule is protonated (Cationic)

Soluble.[1] -

pH > pI: Molecule is deprotonated (Anionic)

Soluble.[1] -

pH = pI: Net charge is zero (Zwitterionic)

Minimum Solubility (Precipitation). [1]

Many researchers acidify "until acidic" (pH 1-2).[1] At this pH, the amine is protonated (

Corrective Protocol (The "Titration" Method):

-

Measure the pH of your reaction mixture.[1]

-

Acidify slowly with 6N HCl while monitoring with a calibrated pH meter.

-

Stop exactly at the pI range (typically pH 3.5 – 4.0 for PABA derivatives).[1]

-

Allow the mixture to stir at this pH for 30 minutes to facilitate crystal growth (Ostwald ripening) before filtering.

Part 2: Technical Data & Reference

Isoelectric Point (pI) Targets for Optimization

Use this table to determine the exact pH endpoint for your isolation step.

| Compound | pKa₁ (-COOH) | pKa₂ (-NH₃⁺) | Target pH (pI) | Notes |

| 4-Aminobenzoic acid (PABA) | 2.38 | 4.85 | 3.6 – 3.7 | Precipitates as white needles. |

| 2-Aminobenzoic acid (Anthranilic) | 2.17 | 4.85 | 3.5 | Often forms yellow plates; light sensitive. |

| 3-Aminobenzoic acid | 3.07 | 4.73 | 3.9 | Higher solubility; requires cooling to 0°C. |

| 4-Amino-2-chlorobenzoic acid | ~2.2 | ~3.5 | 2.8 – 3.0 | Chlorine lowers pKa of amine significantly. |

Data derived from calculated averages of dissociation constants [4, 5].

Part 3: Visualized Workflows

Workflow 1: Selection of Reduction Method

This logic gate ensures you choose the method that preserves your yield and substituents.

Caption: Decision matrix for selecting the reduction strategy based on substrate sensitivity to prevent yield loss via side reactions.

Workflow 2: The Isoelectric Isolation Protocol

This is the critical control point for maximizing recovery.[1]

Caption: Step-by-step isolation workflow emphasizing the critical pH adjustment to the isoelectric point.

Part 4: Validated Experimental Protocol

Protocol: High-Yield Synthesis of 4-Amino-2-chlorobenzoic Acid via Béchamp Reduction

-

Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend 0.1 mol 2-chloro-4-nitrobenzoic acid in 150 mL water.

-

Activation: Add 0.3 mol Iron powder (325 mesh) and heat to 80°C.

-

Initiation: Dropwise add 1 mL concentrated HCl (catalyst). Note: The reaction is exothermic.

-

Reaction: Reflux at 100°C for 2 hours. Monitor by TLC (disappearance of nitro spot).[1]

-

Workup (The Yield Step):

-

Cool to 60°C.

-

Add Na₂CO₃ until pH is 8-9 (renders iron as oxide/carbonate precipitate).[1]

-

Add 5g Celite and filter hot. Wash cake with 2x20 mL hot water.

-

Filtrate contains the product as the carboxylate salt.

-

-

Isolation:

References

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard text on catalyst selectivity).

-

Spiegler, L. (1991).[1] Method for inhibiting dehalogenation of fluorinated and chlorinated benzenoid nitro compounds during catalytic hydrogenation. US Patent 5,068,436.[1] Link

-

Bechamp Reduction Optimization. (2017).[1] Chem-Station International Edition. Link

-

Master Organic Chemistry. (2023).[1] Isoelectric Points of Amino Acids. Link

-

National Center for Biotechnology Information.[1] (2024).[1] PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Link

Sources

Mass spectrometry fragmentation patterns of difluoromethoxy compounds

Technical Support Center: Mass Spectrometry of Difluoromethoxy Compounds

Topic: Fragmentation Patterns & Troubleshooting for

Executive Summary

The difluoromethoxy group (

Part 1: Diagnostic Ions & Interpretation

Q1: What is the "fingerprint" ion for a difluoromethoxy group in Electron Ionization (EI)?

A: The most diagnostic ion is

-

Mechanism: The ionization of the ether oxygen generates a radical cation. Inductive cleavage releases the stable difluoromethyl cation (

51). -

Observation: Look for

51 in the low-mass region. If you see

Q2: I observe a neutral loss of 50 Da. Is this an artifact?

A: No, this is a hallmark rearrangement specific to difluoromethoxy compounds.

While the direct loss of the difluoromethyl radical (

-

Pathway:

-

Significance: This transition often produces a radical cation corresponding to the phenol of the parent structure. If you see

, it confirms the presence of the

Part 2: Fragmentation Mechanisms (The "Why")

Q3: How do I distinguish

| Feature | Difluoromethoxy ( | Trifluoromethoxy ( |

| Diagnostic Low Mass Ion | ||

| Primary Radical Loss | ||

| Specific Neutral Loss | 50 Da ( | 85 Da ( |

| Secondary Loss | 20 Da ( | 20 Da ( |

Q4: Can you visualize the competition between radical loss and rearrangement? A: Yes. The pathway depends on the internal energy and the stability of the resulting cation.

Part 3: Troubleshooting Sensitivity & Artifacts

Q5: My sensitivity in ESI(+) is significantly lower than the non-fluorinated analog. Why? A: This is due to Electronegativity-Induced Proton Affinity Reduction . The two fluorine atoms on the methoxy group are highly electron-withdrawing. This reduces the electron density on the ether oxygen, making it a poor site for protonation compared to a standard methoxy group.

-

Solution 1 (Mobile Phase): Ensure your mobile phase is acidic (0.1% Formic Acid) to force protonation, but be aware that

may still be weak. -

Solution 2 (Adducts): Look for ammoniated adducts

or sodiated adducts -

Solution 3 (Switch Mode): If your molecule has any acidic protons (e.g., amide, carboxylic acid), switch to ESI(-) . The fluorine atoms stabilizes the negative charge, often enhancing sensitivity in negative mode.

Q6: I see a peak at

-

Cause: The C-F bond is strong, but the elimination of HF is thermodynamically favorable, especially if it leads to a conjugated system.

-

Action: Lower the Cone Voltage or Fragmentor Voltage . If the

peak ratio decreases, it is ISF. If it remains constant, it may be a synthetic impurity (des-fluoro analog, though mass would differ).

Part 4: Experimental Protocols

Protocol A: Differentiating from and

Objective: Confirm the identity of the fluorinated ether group using MS/MS.

-

Precursor Selection: Isolate the

(ESI) or -

Collision Energy Ramp: Apply a stepped collision energy (e.g., 10, 20, 40 eV).

-

Fragment Analysis:

-

Check for Neutral Loss of 50 Da (

).-

Present?

Confirms

-

-

Check for Low Mass Ion

51 .-

Present?

Confirms

-

-

Check for Neutral Loss of 20 Da (

).-

Present?

Indicates Fluorine is present (could be

-

-

-

Negative Control: Compare with non-fluorinated analog. The

group typically loses 15 Da (

Protocol B: Optimizing Sensitivity for Compounds

Objective: Overcome ion suppression in ESI.

-

Source Parameters:

-

Gas Temp: 300°C (Fluorinated compounds are thermally stable).

-

Capillary Voltage: Start low (2.5 kV) to prevent discharge, ramp to 3.5 kV.

-

-

Mobile Phase Additives:

-

Use Ammonium Fluoride (0.5 mM) in the aqueous phase if running in Negative Mode (ESI-). This often boosts ionization for fluorinated neutrals.

-

Use Ammonium Acetate (5 mM) for Positive Mode to promote

formation if

-

Summary Data Tables

Table 1: Key Diagnostic Ions & Neutral Losses

| Ion Type | Mass Change / | Species | Context |

| Diagnostic Ion | EI : Strong indicator of difluoromethyl group. | ||

| Diagnostic Ion | EI : Indicator of trifluoromethyl group (Negative control). | ||

| Neutral Loss | 50 Da | EI/ESI : Rearrangement specific to | |

| Neutral Loss | 51 Da | EI : Radical cleavage. | |

| Neutral Loss | 20 Da | ESI : Common in all fluorinated alkyls. |

Troubleshooting Logic Tree

References

-

BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Retrieved from 3

-